![molecular formula C8H5BrF4 B2445463 4-Bromo-2-(fluoromethyl)-1-(trifluoromethyl)benzene CAS No. 2244086-36-8](/img/structure/B2445463.png)
4-Bromo-2-(fluoromethyl)-1-(trifluoromethyl)benzene
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Description
4-Bromo-2-(fluoromethyl)-1-(trifluoromethyl)benzene is a chemical compound belonging to the class of aromatic compounds. It is composed of a benzene ring with a bromine atom, a fluoromethyl group, and a trifluoromethyl group. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been studied extensively for its properties and applications in the laboratory, and its mechanism of action and biochemical and physiological effects have been elucidated.
Scientific Research Applications
Radiosynthesis and Labelling Agents
4-Bromo-2-(fluoromethyl)-1-(trifluoromethyl)benzene has been utilized in the field of radiosynthesis. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, and a number of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes were prepared by nucleophilic substitution reactions. These compounds are being investigated as prospective bifunctional labelling agents, which are crucial in the development of radiopharmaceuticals for diagnostic imaging (Namolingam et al., 2001).
Steric Pressure and Reactivity
The compound has also been studied for its unique chemical reactivity and steric effects. In one study, the trifluoromethyl group was examined as both an emitter and transmitter of steric pressure, significantly impacting the chemical reactivity of the compound. This characteristic is critical for understanding the compound's behavior in various chemical reactions and can be leveraged in designing new chemical syntheses and materials (Schlosser et al., 2006).
Fluorescence Properties
The fluorescence properties of derivatives of 4-Bromo-2-(fluoromethyl)-1-(trifluoromethyl)benzene have been explored as well. For instance, the synthesis and investigation of the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene revealed that certain derivatives exhibit aggregation-induced emission (AIE) peculiarities, which could be exploited in the development of new fluorescent materials and sensors (Liang Zuo-qi, 2015).
X-Ray Structure Determinations
The compound's derivatives have been studied using X-ray crystallography to understand better their molecular structures and interactions. These studies are crucial for material sciences and understanding the compound's potential applications in various fields (Jones et al., 2012).
properties
IUPAC Name |
4-bromo-2-(fluoromethyl)-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-1-2-7(8(11,12)13)5(3-6)4-10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGCSWBIUITCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CF)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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